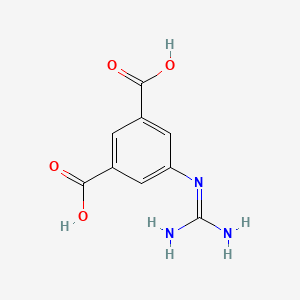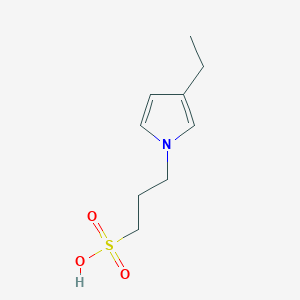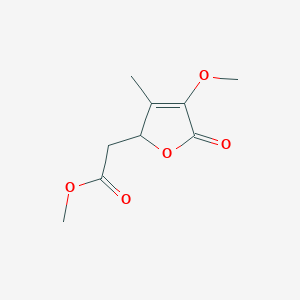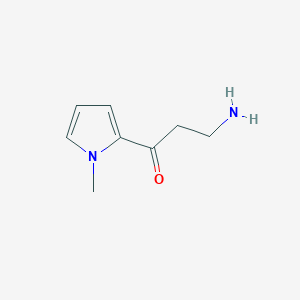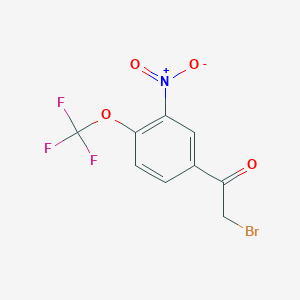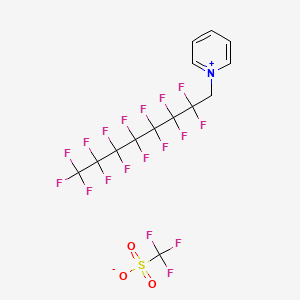
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4Br2F4O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenacyl bromide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide typically involves the bromination and fluorination of appropriate precursor compounds. One common method involves the reaction of 3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels required for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
- 1-Bromo-2,4,5-trifluorobenzene
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and specificity, such as in the synthesis of complex organic molecules and in biological studies .
Propriétés
Formule moléculaire |
C9H4Br2F4O |
|---|---|
Poids moléculaire |
363.93 g/mol |
Nom IUPAC |
2-bromo-1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2F4O/c10-3-6(16)7-4(9(13,14)15)1-2-5(11)8(7)12/h1-2H,3H2 |
Clé InChI |
CDTJMNMLCFRMTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)CBr)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
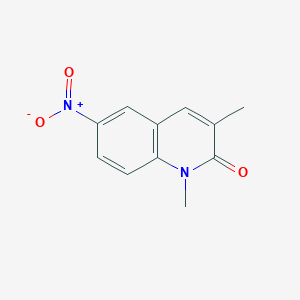

![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
